1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine
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Overview
Description
1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzoyl group substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with pyrrolidine under specific conditions. One common method is the use of coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidine
- 1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine
- 1-[3-(Trifluoromethyl)benzoyl]pyrrolidine
Uniqueness
1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine is unique due to the position of the trifluoromethoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to other substituents, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)18-10-5-3-4-9(8-10)11(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2 |
InChI Key |
WDQKGOPADVNUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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